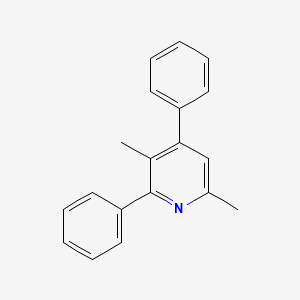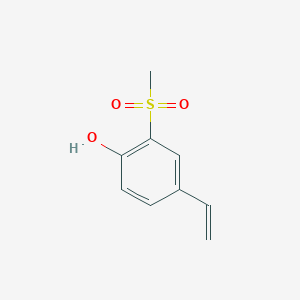
1,4,5,8-Tetrakis(3-methylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties
Preparation Methods
The synthesis of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthracene-9,10-dione with m-toluidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Chemical Reactions Analysis
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Materials Science: It is used in the development of covalent organic frameworks (COFs) with superhydrophilic properties and broad light absorption, making it suitable for applications in solar steam generation
Chemistry: The compound’s unique electronic properties make it a valuable component in the synthesis of advanced organic materials.
Biology and Medicine: Research is ongoing to explore its potential as a photothermal agent for medical applications, such as targeted cancer therapy.
Industry: Its photothermal conversion efficiency makes it a promising candidate for industrial applications in energy conversion and storage
Mechanism of Action
The mechanism by which 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione exerts its effects is primarily related to its ability to absorb light and convert it into heat. This photothermal conversion is facilitated by the compound’s broad light absorption spectrum, covering the entire UV-visible to near-infrared regions. The molecular targets and pathways involved include the excitation of electrons to higher energy states, followed by non-radiative relaxation processes that release energy in the form of heat .
Comparison with Similar Compounds
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has similar structural features but different substituents on the aromatic rings, which can affect its electronic properties and reactivity.
1,4,5,8-Tetrakis(p-tolylamino)anthracene-9,10-dione: The position of the methyl groups on the aromatic rings can influence the compound’s steric and electronic characteristics.
The uniqueness of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and photothermal conversion .
Properties
CAS No. |
119379-80-5 |
|---|---|
Molecular Formula |
C42H36N4O2 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O2/c1-25-9-5-13-29(21-25)43-33-17-18-34(44-30-14-6-10-26(2)22-30)38-37(33)41(47)39-35(45-31-15-7-11-27(3)23-31)19-20-36(40(39)42(38)48)46-32-16-8-12-28(4)24-32/h5-24,43-46H,1-4H3 |
InChI Key |
BNAIJSVVRZWCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC(=C6)C)NC7=CC=CC(=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
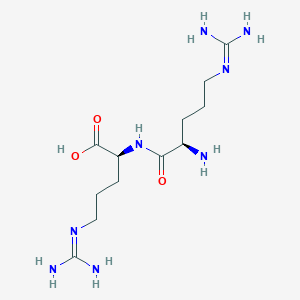
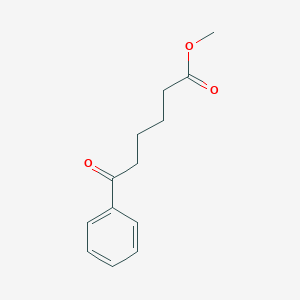
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
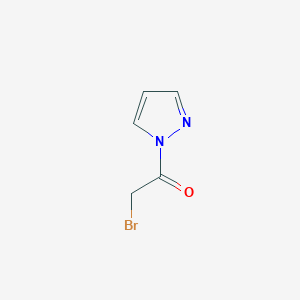
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
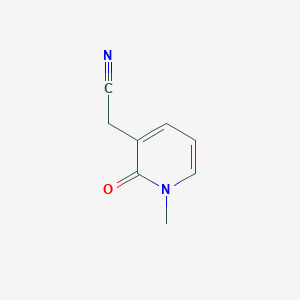

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
